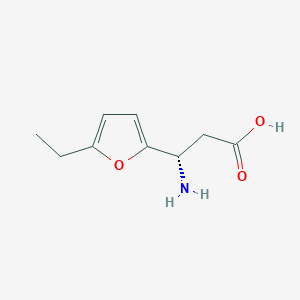
2-Amino-3,6-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It features a benzene ring substituted with amino, aldehyde, and two fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorobenzaldehyde typically involves multi-step reactions. One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent amination . The reaction conditions often require low temperatures and the use of specific solvents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,6-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
2-Amino-3,6-difluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules.
Pharmaceuticals: The incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of pharmaceutical compounds.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Amino-3,6-difluorobenzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various condensation and nucleophilic addition reactions. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,4-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
3,5-Difluorobenzaldehyde: Lacks the amino group but has a similar substitution pattern.
Uniqueness
2-Amino-3,6-difluorobenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of amino, aldehyde, and fluorine groups makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H5F2NO |
|---|---|
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
2-amino-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2 |
Clé InChI |
IUSDSMNZVPDTMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)






amine](/img/structure/B15325283.png)


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)


![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)
